
2-(Pyridin-2-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-yloxy)aniline is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Directing Group in C-H Amination
2-(Pyridin-2-yl) aniline has been identified as a new, removable directing group facilitating C-H amination mediated by cupric acetate. It has shown effectiveness in aminating β-C(sp2)-H bonds of benzamide derivatives with various amines, displaying good yields and functional group tolerance under atmospheric conditions. Additionally, it has led to the isolation of quinazolinone derivatives in certain reactions (Zhao et al., 2017).
Inhibition Studies
Inhibition studies have explored the relative potency of substituted pyridines, including 2-(Pyridin-2-yloxy)aniline derivatives, in cytochrome P-450-catalyzed reactions. These studies provide insights into the molecular interactions and inhibition mechanisms involved in these biochemical processes (Born & Hadley, 1980).
Computational and Structural Analysis
Computational methods, such as Density Functional Theory (DFT), have been employed to study the structure and vibrational spectra of this compound derivatives. This includes comparisons with single crystal X-ray diffraction results, providing valuable insights into the electronic and structural characteristics of these compounds (Acosta-Ramírez et al., 2013).
Electrocatalytic Properties
Studies on conducting polymers, like poly(N(-pyridin-4-ylmethyl)aniline), which contain a polyaniline backbone with pyridine pendant groups derived from this compound, have been conducted. These polymers have potential applications in electrochemical fuel generation, such as H2 production and CO2 reduction, due to their unique electrocatalytic properties (Hursán et al., 2016).
Synthesis and Characterization of Complexes
The synthesis and characterization of various complexes involving this compound have been extensively studied. These complexes, including those with metals like cobalt and palladium, have been analyzed using techniques like NMR, IR spectroscopy, and single crystal X-ray diffraction, providing insights into their potential applications in fields like catalysis and materials science (Mechria et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It has been shown to interact with a variety of amines in the process of C–H amination
Cellular Effects
Its role in C–H amination suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Pyridin-2-yloxy)aniline involves its role as a directing group in C–H amination mediated by cupric acetate . This process effectively aminates the β-C(sp2)–H bonds of benzamide derivatives
Propriétés
IUPAC Name |
2-pyridin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBGKJVZZVOMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74864-77-0 |
Source


|
| Record name | 2-(pyridin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

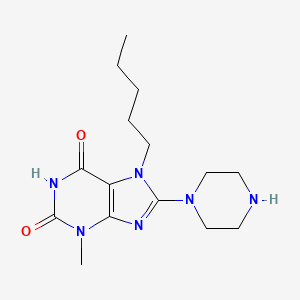
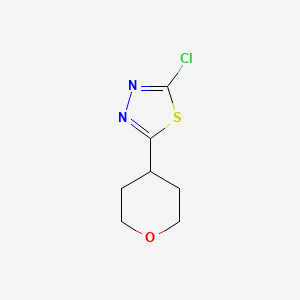

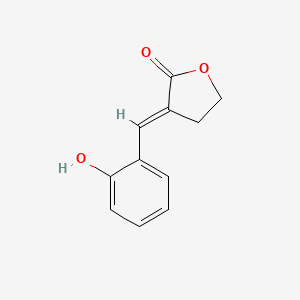
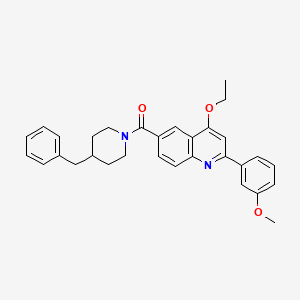
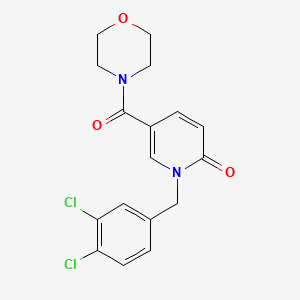

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

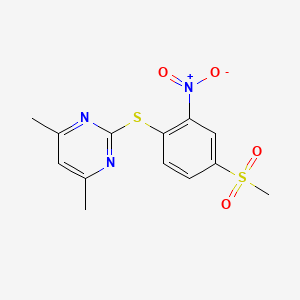
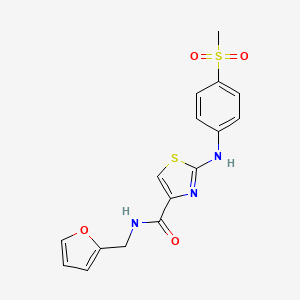
![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)

